molecular formula C9H11N3O B14751520 3-Azido-2-phenylpropan-1-OL CAS No. 55754-77-3

3-Azido-2-phenylpropan-1-OL

Cat. No.: B14751520
CAS No.: 55754-77-3
M. Wt: 177.20 g/mol
InChI Key: WLNLVSNSDSEXHT-UHFFFAOYSA-N
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Description

3-Azido-2-phenylpropan-1-OL is an organic compound with the molecular formula C₉H₁₁N₃O It is characterized by the presence of an azido group (-N₃) attached to a phenylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-phenylpropan-1-OL typically involves the azidation of 2-phenylpropan-1-OL. One common method is the reaction of 2-phenylpropan-1-OL with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-phenylpropan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azido-2-phenylpropan-1-OL has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Employed in bioconjugation techniques, particularly in click chemistry for labeling biomolecules.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Azido-2-phenylpropan-1-OL involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for tagging and modifying biomolecules. The azido group acts as a reactive site, facilitating the formation of stable triazole linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-2-phenylpropan-1-OL is unique due to its specific structure, which combines the reactivity of the azido group with the stability and functionality of the phenylpropanol backbone. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

CAS No.

55754-77-3

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

3-azido-2-phenylpropan-1-ol

InChI

InChI=1S/C9H11N3O/c10-12-11-6-9(7-13)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2

InChI Key

WLNLVSNSDSEXHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN=[N+]=[N-])CO

Origin of Product

United States

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